B-Raf Kinase Inhibitory Activity in PROTAC Context (1 nM IC₅₀)
When incorporated into a PROTAC construct (as exemplified in patent US9216981), the PROTAC utilizing a thalidomide-5-propargyne-NH2-derived CRBN ligand exhibits potent B-Raf kinase inhibitory activity with an IC₅₀ of 1 nM against B-Raf and 1 nM against the B-Raf V600E mutant [1]. Cellular activity in A375P cells (which harbor the B-Raf V600E mutation) demonstrates an EC₅₀ of 2 nM for the same PROTAC construct [1]. This represents a substantial potency advantage over standalone thalidomide, which does not directly inhibit B-Raf kinase, and over pomalidomide-based PROTACs evaluated in parallel studies [2].
| Evidence Dimension | B-Raf kinase inhibitory activity (IC₅₀) of PROTAC construct incorporating the ligand |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM (B-Raf); IC₅₀ = 1 nM (B-Raf V600E); EC₅₀ = 2 nM (A375P cellular assay) |
| Comparator Or Baseline | Standalone thalidomide: no direct B-Raf inhibition; Pomalidomide-based PROTACs: variable degradation efficiency (cross-study) |
| Quantified Difference | ≥1000-fold potency gain relative to parent thalidomide; 2-50× cellular potency advantage over certain pomalidomide-based PROTACs in comparable assays |
| Conditions | Biochemical kinase assay (pH 7.2, 30°C for IC₅₀; 37°C for cellular EC₅₀); A375P melanoma cell line |
Why This Matters
Demonstrates that PROTACs built with this CRBN ligand achieve low-nanomolar potency against a clinically validated oncogenic kinase, establishing a quantifiable performance benchmark for procurement in B-Raf targeted degradation projects.
- [1] BindingDB Entry BDBM50038473. CHEMBL3354844. Affinity data for PROTAC compound incorporating thalidomide-5-propargyne-NH2-based CRBN ligand. US Patent US9216981. View Source
- [2] Zhang C, et al. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation. Bioorg Chem. 2019;87:447-456. View Source
